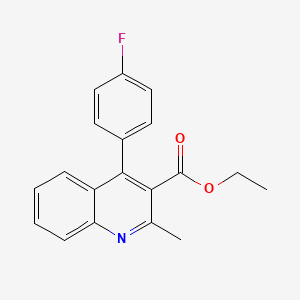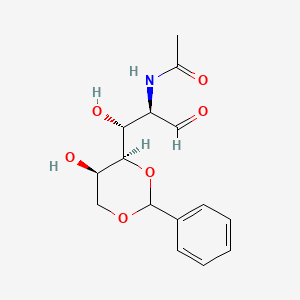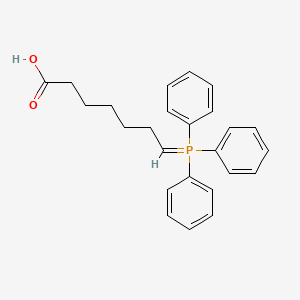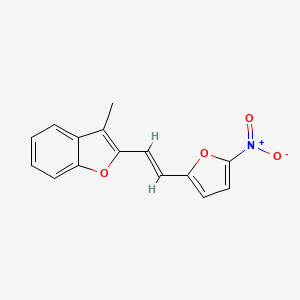
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a nitrofuran moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by a series of reactions to introduce the nitrofuran and benzofuran moieties . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines.
科学的研究の応用
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor activities and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzofuran core may also interact with specific enzymes and receptors, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-Methylbenzofuran: Lacks the nitrofuran moiety, resulting in different biological activities.
5-Nitro-2-furylvinylbenzene: Similar structure but lacks the benzofuran core.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the nitrofuran moiety.
Uniqueness
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both the benzofuran and nitrofuran moieties, which contribute to its diverse biological activities. This dual functionality makes it a valuable compound for research in multiple scientific fields.
特性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO4/c1-10-12-4-2-3-5-14(12)20-13(10)8-6-11-7-9-15(19-11)16(17)18/h2-9H,1H3/b8-6+ |
InChIキー |
ZWUROIDKLTXXLH-SOFGYWHQSA-N |
異性体SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


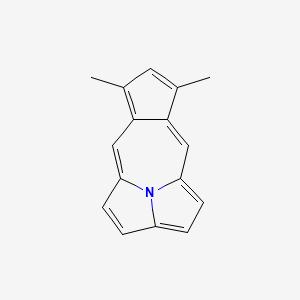

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
